[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4. A similar JWH metabolite has been detected in human urine following JWH smoking. This metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis.
Brand Name: Vulcanchem
CAS No.: 1379604-66-6
VCID: VC0120734
InChI: InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone

CAS No.: 1379604-66-6

Cat. No.: VC0120734

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone - 1379604-66-6

Specification

Description RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4. A similar JWH metabolite has been detected in human urine following JWH smoking. This metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis.
CAS No. 1379604-66-6
Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3
Standard InChI Key NIQWYBPFQLBKGZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator